

### how to prevent photochemical interference in ABTS peroxidase assays

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Compound of Interest

Compound Name: ABTS diammonium salt

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## Technical Support Center: ABTS Peroxidase Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photochemical interference in ABTS peroxidase assays.

#### Frequently Asked Questions (FAQs)

Q1: What is photochemical interference in an ABTS peroxidase assay?

A1: Photochemical interference in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) peroxidase assay refers to the light-induced generation of the ABTS radical cation (ABTS•+), which can lead to a false-positive signal or an overestimation of peroxidase activity. [1][2] This occurs when components of the assay mixture, primarily hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and ABTS itself, absorb light energy, leading to the formation of reactive species that oxidize ABTS independent of the peroxidase enzyme.[3][4]

Q2: What are the primary causes of photochemical interference in this assay?

A2: The two main causes of photochemical interference are:

• Photolysis of Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>): Light, particularly at shorter wavelengths (below 455 nm), can cause the breakdown of H<sub>2</sub>O<sub>2</sub> into highly reactive hydroxyl radicals (•OH).[2]

#### Troubleshooting & Optimization





These radicals can then oxidize the colorless ABTS substrate to its green/blue radical cation (ABTS•+), mimicking the enzymatic reaction.[2]

Direct Photochemical Oxidation of ABTS: ABTS itself can be directly oxidized to ABTS\*+
 upon exposure to light, although this typically occurs to a lesser extent than the H<sub>2</sub>O<sub>2</sub> mediated process.[4]

Q3: How can I identify if my assay is affected by photochemical interference?

A3: You can suspect photochemical interference if you observe the following:

- High background signal: A control reaction containing all components except the peroxidase enzyme shows a significant increase in absorbance over time.
- Inconsistent results: Replicates show high variability, or results are not reproducible between experiments conducted under different lighting conditions.
- Overestimation of peroxidase activity: The calculated enzyme activity is unexpectedly high.

A definitive way to confirm this is to run the assay in complete darkness and compare the results to those obtained under your standard laboratory lighting conditions. A significant difference indicates photochemical interference.

Q4: What is the most effective way to prevent photochemical interference?

A4: The most effective method is to prevent light of interfering wavelengths from reaching the assay solution. This can be achieved by:

- Using a long-pass filter: Employing a filter that blocks light with wavelengths below 455 nm is a highly effective strategy.
- Working in the dark: Conducting the entire assay, from reagent preparation to measurement, in a dark room or by covering the microplate with an opaque material can eliminate light exposure.[5]
- Using a spectrophotometer with a stable light source: Some modern spectrophotometers have light sources that minimize the emission of interfering wavelengths.



Q5: Will using a long-pass filter affect my absorbance reading?

A5: It should not significantly affect your results if you choose an appropriate wavelength for measurement. The ABTS•+ radical has several absorption maxima, including at 650 nm, 734 nm, and 815 nm, which are all above the 455 nm cutoff of the filter.[2][5] Measuring at one of these wavelengths will still allow for accurate quantification of the ABTS•+ concentration.

#### **Troubleshooting Guide**



Issue	Possible Cause	Recommended Solution
High background absorbance in negative controls	Photochemical generation of ABTS•+ from H <sub>2</sub> O <sub>2</sub> and/or ABTS.	1. Implement light-blocking measures: Conduct the assay in the dark or use a microplate reader with a long-pass filter (>455 nm).[2]2. Prepare fresh reagents: Ensure H <sub>2</sub> O <sub>2</sub> and ABTS solutions are freshly prepared to minimize the presence of any pre-existing degradation products.
Inconsistent and non- reproducible results	Variable light exposure between wells or experiments.	Standardize lighting     conditions: Ensure all wells of     the microplate and all     experiments are subjected to     the same lighting conditions.     The best practice is to     eliminate light exposure     altogether.[5]
Overestimation of peroxidase activity	Contribution of non-enzymatic, photochemically generated ABTS•+ to the total absorbance.	1. Run a "no-enzyme" control under identical lighting conditions: Subtract the absorbance of this control from your sample wells to correct for the photochemical effect.2. Employ a long-pass filter: This is the most direct way to prevent the photochemical reaction from occurring.[2]

# Experimental Protocols Protocol for Preventing Photochemical Interference using a Long-Pass Filter



This protocol is adapted from standard ABTS peroxidase assay procedures with the specific inclusion of steps to mitigate photochemical interference.

#### Materials:

- ABTS diammonium salt
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Peroxidase enzyme or sample containing peroxidase activity
- Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
- 96-well microplate
- Microplate reader equipped with a long-pass filter with a cutoff of 455 nm
- Standard laboratory equipment (pipettes, tubes, etc.)

#### Procedure:

- Reagent Preparation:
  - ABTS Stock Solution (7 mM): Prepare by dissolving the appropriate amount of ABTS diammonium salt in buffer. Store in the dark.
  - Potassium Persulfate Solution (2.45 mM): Prepare by dissolving potassium persulfate in buffer.
  - ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5] This solution should be diluted with buffer to an absorbance of 0.70 ± 0.02 at 734 nm before use.[5]
  - Hydrogen Peroxide Solution: Prepare a fresh dilution of H<sub>2</sub>O<sub>2</sub> in the appropriate buffer to the desired final concentration for your assay.

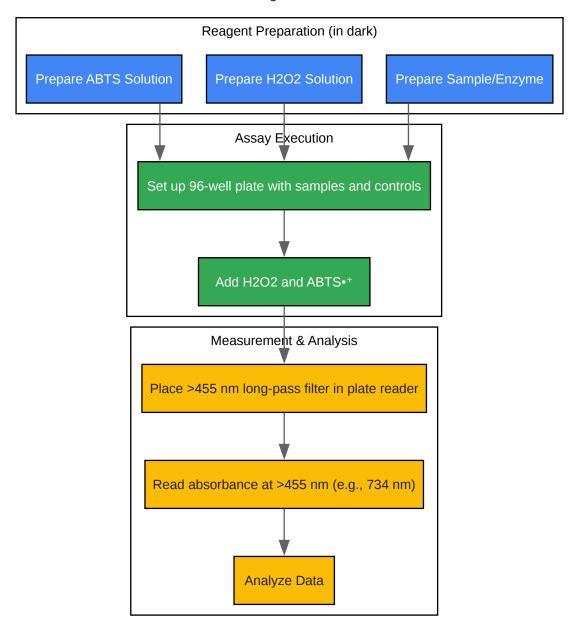


- Enzyme/Sample Solution: Prepare dilutions of your enzyme or sample in the appropriate buffer.
- Assay Setup:
  - Pipette your enzyme/sample dilutions into the wells of a 96-well microplate.
  - Include appropriate controls:
    - Negative Control (No Enzyme): Buffer only. This will account for any non-enzymatic degradation of the substrate.
    - Photochemical Interference Control: Buffer and H<sub>2</sub>O<sub>2</sub>. This will specifically measure the extent of photochemical ABTS•+ generation.
- Reaction Initiation and Measurement:
  - Add the H<sub>2</sub>O<sub>2</sub> solution to all wells.
  - Add the ABTS•+ working solution to all wells to start the reaction.
  - Immediately place the microplate in the microplate reader.
  - Crucially, ensure the >455 nm long-pass filter is in place.
  - Measure the absorbance at a suitable wavelength above 455 nm (e.g., 650 nm or 734 nm) at regular time intervals (kinetic assay) or at a single endpoint.
- Data Analysis:
  - Subtract the absorbance of the negative control from all readings.
  - Calculate the rate of reaction or the endpoint absorbance for your samples.

#### **Visualizations**



#### Workflow for Preventing Photochemical Interference



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Caption: Workflow for preventing photochemical interference in ABTS assays.



# Light Source (<455 nm) Light Energy photolysis direct photo-oxidation Assay Components ABTS (colorless) generates oxidizes forms Interference Products •OH (Hydroxyl Radical) ABTS•+ (colored)

Mechanism of Photochemical Interference

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Caption: Mechanism of photochemical interference in ABTS peroxidase assays.

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